Toxicological Profile of 2-Monochloropropane-1,3-diol (2-MCPD) and its Esters: An In-depth Technical Guide
Toxicological Profile of 2-Monochloropropane-1,3-diol (2-MCPD) and its Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological knowledge of 2-monochloropropane-1,3-diol (2-MCPD) and its fatty acid esters. These compounds are process-induced food contaminants, primarily formed during the refining of vegetable oils and fats at high temperatures. While structurally similar to the more extensively studied 3-MCPD, 2-MCPD exhibits a distinct toxicological profile, which necessitates a separate evaluation for risk assessment. This document summarizes the available data on its toxicokinetics, acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and mechanisms of action.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of 2-MCPD are primarily understood in the context of the ingestion of its fatty acid esters, which are the predominant forms found in food.
Absorption: 2-MCPD fatty acid esters are not absorbed intact to a significant extent in the gastrointestinal tract. Instead, they undergo hydrolysis by lipases in the gut, releasing free 2-MCPD.[1] This free form is then readily absorbed into the systemic circulation. In vitro studies using Caco-2 cells, a model for the human intestinal barrier, have shown that free 2-MCPD can cross the cell monolayer, while its esters are hydrolyzed by the cells without significant absorption of the ester form itself.[1]
Distribution: Following absorption, free 2-MCPD is distributed to various tissues. Animal studies have identified the heart, kidneys, and skeletal muscle as primary target organs for 2-MCPD toxicity.[2]
Metabolism: Once absorbed, 2-MCPD undergoes metabolism. The primary identified metabolic pathway is the oxidation of the alcohol groups, leading to the formation of 2-chlorohydracrylic acid, which has been detected as a urinary metabolite in humans.
Excretion: The metabolites of 2-MCPD, such as 2-chlorohydracrylic acid, are primarily excreted in the urine.
Acute and Short-Term Toxicity
Acute Toxicity: The acute toxicity of 2-MCPD and its esters has been evaluated in rodent models. The median lethal dose (LD50) for free 2-MCPD in rats is estimated to be between 50 and 60 mg/kg body weight (b.w.).[1] For 2-MCPD esters (monopalmitate and dipalmitate), the acute oral LD50 in Swiss mice is greater than 5000 mg/kg b.w.[3][4] At these high doses of the esters, some evidence of nephrotoxicity and testicular toxicity was observed.[3][4]
Short-Term Toxicity: Repeated dose studies have provided more insight into the target organs of 2-MCPD toxicity. A 28-day oral gavage study in rats with free 2-MCPD identified a No-Observed-Adverse-Effect Level (NOAEL) of 2 mg/kg b.w./day.[1] At higher doses of 16 and 30 mg/kg b.w./day, severe myopathy (muscle damage) and nephrotoxicity (kidney damage) were observed.[1]
A 90-day study in F344 rats exposed to 2-MCPD in the diet identified cardiotoxic effects at a dose of 40 mg/kg b.w./day.[2] These effects included increased heart weight and cardiac lesions characterized by inflammatory cell infiltration, fibrosis, and necrosis.[2]
Chronic Toxicity and Carcinogenicity
A significant data gap exists regarding the long-term toxicity and carcinogenicity of 2-MCPD and its esters. To date, no comprehensive long-term animal bioassays have been published. This lack of data is a major limiting factor in establishing a health-based guidance value, such as a Tolerable Daily Intake (TDI), for 2-MCPD.[1][5] The International Agency for Research on Cancer (IARC) has not classified 2-MCPD due to insufficient data.
Genotoxicity
The genotoxic potential of 2-MCPD is another area with very limited available data.[1] Some unpublished industry data from in vitro tests have been mentioned in regulatory reports, but a comprehensive assessment is not possible based on the publicly available information. In contrast to its isomer 3-MCPD, which has been shown to be non-genotoxic in vivo, the genotoxicity of 2-MCPD remains largely uncharacterized.[6]
Reproductive and Developmental Toxicity
There is a notable lack of studies specifically investigating the reproductive and developmental toxicity of 2-MCPD and its esters. This represents a critical data gap for a comprehensive risk assessment, particularly for sensitive populations.
Mechanisms of Toxicity
Recent research has begun to elucidate the molecular mechanisms underlying 2-MCPD toxicity, with a particular focus on its cardiotoxic effects. The toxicological actions of 2-MCPD appear to be distinct from those of 3-MCPD.
A multi-omics study in rats exposed to 2-MCPD for 90 days revealed significant alterations in the heart at the transcriptomic, proteomic, and lipidomic levels.[2] The key mechanisms identified include:
-
Upregulation of Immune and Inflammatory Responses: 2-MCPD exposure leads to the activation of inflammatory signaling pathways in the heart. This is characterized by the upregulation of genes and proteins involved in immune cell infiltration and the inflammatory response.
-
Downregulation of Energy Metabolism: The study also showed a suppression of pathways related to cardiac energy metabolism, including fatty acid oxidation and mitochondrial function. This suggests that 2-MCPD may impair the heart's ability to produce and utilize energy.
-
Disruption of Cardioprotective Lipid Pathways: A targeted lipidomic analysis revealed a selective suppression of docosahexaenoic acid (DHA)-derived metabolites, which are known to have cardioprotective and anti-inflammatory properties.[2]
These findings suggest that 2-MCPD-induced cardiotoxicity is a complex process involving the interplay of inflammation, metabolic dysfunction, and the disruption of endogenous protective mechanisms.
Quantitative Toxicological Data
| Endpoint | Species | Compound | Route | Value | Observations | Reference |
| Acute LD50 | Rat | 2-MCPD | Oral | 50-60 mg/kg b.w. | - | [1] |
| Acute LD50 | Mouse | 2-MCPD mono- and dipalmitate | Oral | >5000 mg/kg b.w. | Nephrotoxicity and testicular toxicity at high doses | [3][4] |
| 28-Day NOAEL | Rat | 2-MCPD | Oral (gavage) | 2 mg/kg b.w./day | Myopathy and nephrotoxicity at 16 and 30 mg/kg b.w./day | [1] |
| 90-Day LOAEL | Rat | 2-MCPD | Oral (diet) | 40 mg/kg b.w./day | Cardiotoxicity (increased heart weight, cardiac lesions) | [2] |
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below. These are based on the methodologies described in the respective publications and standard OECD guidelines.
28-Day Repeated Dose Oral Toxicity Study (based on Frenzel et al., 2018 and OECD Guideline 407)
-
Test System: Male Sprague-Dawley rats.
-
Group Size: 5-10 animals per group.
-
Dose Groups:
-
Control (vehicle)
-
Low Dose (e.g., 2 mg/kg b.w./day 2-MCPD)
-
Mid Dose (e.g., 10 mg/kg b.w./day 2-MCPD or equimolar dose of 2-MCPD dipalmitate)
-
High Dose (e.g., 30 mg/kg b.w./day 2-MCPD)
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Daily clinical signs and mortality.
-
Weekly body weight and food consumption.
-
-
Terminal Procedures:
-
Blood collection for hematology and clinical chemistry.
-
Necropsy and organ weight measurements (liver, kidneys, heart, testes, etc.).
-
Histopathological examination of target organs and other tissues.
-
Proteomic analysis of target tissues (e.g., kidney and liver) using 2D-gel electrophoresis and mass spectrometry.
-
90-Day Repeated Dose Oral Toxicity Study (based on Raju et al., 2024 and OECD Guideline 408)
-
Test System: Male Fischer 344 rats.
-
Group Size: 10-15 animals per group.
-
Dose Groups:
-
Control (basal diet)
-
2-MCPD administered in the diet at a target dose (e.g., 40 mg/kg b.w./day).
-
-
Administration: Ad libitum feeding of the diet containing the test substance for 90 days.
-
Observations:
-
Daily clinical signs and mortality.
-
Weekly body weight and food consumption.
-
-
Terminal Procedures:
-
Blood collection for clinical chemistry.
-
Necropsy and organ weight measurements.
-
Histopathological examination of the heart and other tissues.
-
Multi-omics analysis of heart tissue:
-
Transcriptomics: RNA sequencing to identify differentially expressed genes.
-
Proteomics: 2D-gel electrophoresis and mass spectrometry to identify differentially expressed proteins.
-
Lipidomics: Targeted analysis of oxylipins and other lipid mediators.
-
-
In Vitro Hydrolysis of 2-MCPD Esters (based on Buhrke et al., 2014)
-
Test System: Differentiated Caco-2 human intestinal cells grown as a monolayer on permeable supports.
-
Test Compounds: Free 2-MCPD and various 2-MCPD fatty acid esters.
-
Methodology:
-
The test compound is added to the apical (upper) chamber of the Caco-2 cell monolayer.
-
Samples are taken from both the apical and basolateral (lower) chambers at various time points.
-
The concentrations of free 2-MCPD and the respective 2-MCPD ester in the samples are determined by a validated analytical method (e.g., GC-MS).
-
The rate of hydrolysis and the transport of free 2-MCPD across the monolayer are calculated.
-
-
Endpoints:
-
Percentage of ester hydrolysis over time.
-
Apparent permeability coefficient (Papp) of free 2-MCPD.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Toxicokinetic pathway of 2-MCPD esters.
Caption: Proposed mechanism of 2-MCPD-induced cardiotoxicity.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. food.gov.uk [food.gov.uk]
- 6. In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
